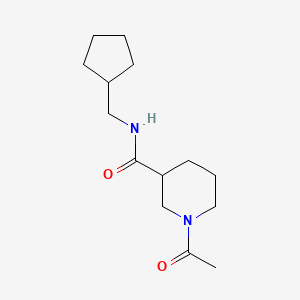
2-phenyl-N-quinolin-6-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QNZ, and it belongs to the class of quinoline derivatives. QNZ has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
作用機序
The mechanism of action of QNZ involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. QNZ inhibits the activation of NF-κB by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
QNZ has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). QNZ has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, QNZ has been shown to modulate the activity of immune cells, such as T cells and dendritic cells.
実験室実験の利点と制限
QNZ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. QNZ is also relatively inexpensive compared to other compounds used in scientific research. However, QNZ has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, QNZ has a short half-life, which can affect its efficacy in in vivo experiments.
将来の方向性
There are several future directions for the research on QNZ. One potential application of QNZ is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QNZ has also shown promise as a potential therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, QNZ has been studied for its potential use in immunotherapy, particularly in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of QNZ in various fields of scientific research.
合成法
The synthesis of 2-phenyl-N-quinolin-6-ylbenzamide involves the reaction of 2-phenylquinoline-6-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminobenzamide in the presence of triethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
QNZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. QNZ has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, QNZ has been found to modulate the immune system by regulating the activity of immune cells.
特性
IUPAC Name |
2-phenyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(24-18-12-13-21-17(15-18)9-6-14-23-21)20-11-5-4-10-19(20)16-7-2-1-3-8-16/h1-15H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFEWRJRQGGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)


![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)
![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)

